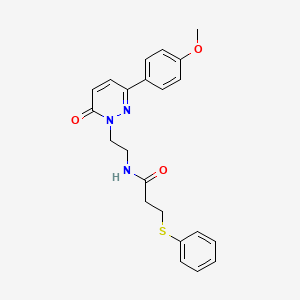![molecular formula C25H28N6O B2795427 3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine CAS No. 1251623-97-8](/img/structure/B2795427.png)
3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Fibrosis Activity
The compound could potentially be used in the treatment of fibrosis. Pyrimidine derivatives, which are structurally similar to the compound , have been found to exhibit anti-fibrotic activities . They have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial properties . Therefore, it’s possible that “3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine” could also exhibit similar antimicrobial activities.
Antiviral Activity
Similar to its potential antimicrobial properties, the compound could also have antiviral properties. This is based on the known antiviral activities of pyrimidine derivatives .
Antitumor Activity
Pyrimidine derivatives have been reported to exhibit antitumor activities . Therefore, “3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine” could potentially be used in the treatment of various types of cancer.
Anti-Tubercular Activity
The compound could potentially be used in the treatment of tuberculosis. Similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
6. Treatment of Diabetes and Related Disorders The compound could potentially be used in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Protein Kinase B/Akt Inhibitor
The compound could potentially be used as a protein kinase B/Akt inhibitor. Similar compounds have been synthesized and found to be potent, selective, and orally bioavailable inhibitors of protein kinase B/Akt .
properties
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c32-25(30-17-15-29(16-18-30)23-10-4-5-13-26-23)21-9-6-14-31(19-21)24-12-11-22(27-28-24)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGVTBBLQJRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)






![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)


![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)

![9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride](/img/structure/B2795367.png)